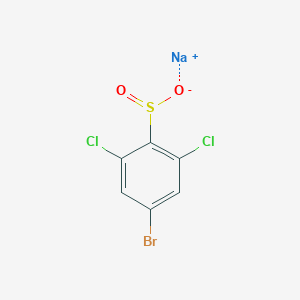

Sodium 4-bromo-2,6-dichlorobenzene-1-sulfinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium 4-bromo-2,6-dichlorobenzene-1-sulfinate is an organosulfur compound with the molecular formula C6H2BrCl2NaO2S. It is a sodium salt derivative of 4-bromo-2,6-dichlorobenzenesulfinic acid. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-bromo-2,6-dichlorobenzene-1-sulfinate typically involves the sulfonation of 4-bromo-2,6-dichlorobenzene. This process can be achieved through the reaction of 4-bromo-2,6-dichlorobenzene with sulfur dioxide and a suitable oxidizing agent, followed by neutralization with sodium hydroxide to form the sodium salt .

Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation processes under controlled conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and concentration of reagents, are optimized to achieve efficient production.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form sulfonic acids.

Reduction: It can be reduced to form corresponding sulfides.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of 4-bromo-2,6-dichlorobenzenesulfonic acid.

Reduction: Formation of 4-bromo-2,6-dichlorobenzenesulfide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium 4-bromo-2,6-dichlorobenzene-1-sulfinate has diverse applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and sulfonamides.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the manufacturing of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism of action of sodium 4-bromo-2,6-dichlorobenzene-1-sulfinate involves its interaction with various molecular targets. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. Additionally, the bromine and chlorine atoms in the compound can participate in halogen bonding, influencing its reactivity and interactions with other molecules.

Comparison with Similar Compounds

- Sodium 4-bromo-2,6-dichlorobenzenesulfonate

- 4-Bromo-2,6-dichlorobenzenesulfonyl chloride

- 4-Bromo-2,6-dichlorobenzenesulfide

Comparison: Sodium 4-bromo-2,6-dichlorobenzene-1-sulfinate is unique due to its sulfonate group, which imparts distinct chemical reactivity compared to its sulfonate and sulfide counterparts. The presence of both bromine and chlorine atoms also enhances its versatility in various chemical reactions .

Biological Activity

Sodium 4-bromo-2,6-dichlorobenzene-1-sulfinate is a chemical compound with the molecular formula C6H2BrCl2NaO2S and a molecular weight of 311.94 g/mol. This compound features a benzene ring with multiple halogen substitutions and a sulfinate group, which contributes to its reactivity and potential applications in organic synthesis and chemical research.

The compound is characterized by its white to off-white crystalline solid form and enhanced solubility in polar solvents due to the presence of the sodium counterion. The unique substitution pattern, with bromine at the para position and two chlorine atoms at the ortho positions, significantly influences its chemical behavior and reactivity.

Biological Activity Overview

While specific biological activities of this compound are not extensively documented, related compounds have shown promise in various biological applications. Here are some key areas of interest:

1. Enzyme Interactions:

- Some arylsulfinates are investigated as biochemical probes to study enzyme interactions. The sulfinate group can participate in nucleophilic substitution reactions, making it a candidate for exploring enzyme mechanisms.

2. Antimicrobial Properties:

- Compounds with similar structures have been evaluated for their antimicrobial activities. The presence of halogen atoms often enhances the biological efficacy against various pathogens.

3. Synthesis of Bioactive Molecules:

- This compound can serve as a versatile reagent in organic synthesis, facilitating the formation of sulfonate esters and other derivatives that may exhibit biological activity .

Table 1: Comparison of Biological Activities of Related Compounds

| Compound | Activity Type | Reference |

|---|---|---|

| Sodium aryl sulfinates | Biochemical probes | |

| Aryl sulfonates | Antimicrobial | |

| Sulfonate esters | Drug synthesis |

Case Studies

Research indicates that sodium arylsulfinates can be utilized in cross-coupling reactions, which are essential for synthesizing complex organic molecules. For instance, a study demonstrated the effective coupling of aryl bromides with sodium sulfinates using nickel/organoboron catalysts, yielding moderate to high yields of desired products . This method highlights the compound's utility in synthetic organic chemistry.

The biological activity of this compound may be attributed to several mechanisms:

1. Nucleophilic Substitution:

- The sulfinate group can be replaced by other nucleophiles, allowing for the formation of diverse chemical entities that may possess biological activity.

2. Oxidation and Reduction Reactions:

- Under specific conditions, the compound can undergo oxidation to form sulfonic acids or other oxidized derivatives, which may enhance its biological properties.

3. Coupling Reactions:

- The compound can participate in bond-forming reactions (S-S, N-S, C-S), expanding its potential applications in creating biologically active compounds.

Properties

Molecular Formula |

C6H2BrCl2NaO2S |

|---|---|

Molecular Weight |

311.94 g/mol |

IUPAC Name |

sodium;4-bromo-2,6-dichlorobenzenesulfinate |

InChI |

InChI=1S/C6H3BrCl2O2S.Na/c7-3-1-4(8)6(12(10)11)5(9)2-3;/h1-2H,(H,10,11);/q;+1/p-1 |

InChI Key |

VLZBFAGATDZVKL-UHFFFAOYSA-M |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)S(=O)[O-])Cl)Br.[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.